molecular formula C9H6Cl2O B8743323 1-(2,4-Dichlorophenyl)prop-2-en-1-one CAS No. 63198-77-6

1-(2,4-Dichlorophenyl)prop-2-en-1-one

Cat. No. B8743323
CAS RN: 63198-77-6
M. Wt: 201.05 g/mol
InChI Key: GHMVIYIMUFPEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C9H6Cl2O and its molecular weight is 201.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Dichlorophenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dichlorophenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63198-77-6

Product Name

1-(2,4-Dichlorophenyl)prop-2-en-1-one

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H6Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5H,1H2

InChI Key

GHMVIYIMUFPEHN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

73.5 g (362 mmol) of the compound from Example 185A in 2.21 of dichloromethane were mixed with 105 g (1.21 mol) of activated manganese dioxide and heated under reflux for 20 h. A further 105 g (1.21 mol) of activated manganese dioxide was added in each case after 2 and 4 h. Filtration with suction through kieselguhr, washing with dichloromethane and concentration resulted in 57.0 g of a mixture of the title compound and the compound from Example 185A. 47.7 g (162 mmol) of potassium dichromate were added to 47.0 g of this mixture in 329 ml of 10% strength sulfuric acid, occasionally cooling at 15-20° C., and the mixture was stirred for 1.5 h. This was followed by addition of 400 ml of ethyl acetate, neutralization by adding sodium bicarbonate, filtration through kieselguhr, washing with ethyl acetate, separation of the phases, drying of the organic phase and concentration. The crude product was purified by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 6/1) to result in 17.8 g (55%) of the title compound.
Quantity
0 (± 1) mol
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47.7 g
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[Compound]
Name
mixture
Quantity
47 g
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reactant
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0 (± 1) mol
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reactant
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400 mL
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Yield
55%

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